molecular formula C14H15IN2O2 B3082218 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 1119477-68-7

3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B3082218
CAS No.: 1119477-68-7
M. Wt: 370.19 g/mol
InChI Key: CGSWKTNGCKSNGU-UHFFFAOYSA-N
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Description

This compound features a benzaldehyde core substituted with a methoxy group at position 4 and a methyl-linked pyrazole ring at position 3. The pyrazole ring is further substituted with an iodo group at position 4 and methyl groups at positions 3 and 5 (Figure 1). The iodo substituent distinguishes it from halogenated analogs and influences its physicochemical and reactivity profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O2/c1-9-14(15)10(2)17(16-9)7-12-6-11(8-18)4-5-13(12)19-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSWKTNGCKSNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common approach includes the iodination of 3,5-dimethyl-1H-pyrazole, followed by the formation of a pyrazole-aldehyde linkage through a condensation reaction with 4-methoxybenzaldehyde. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Iodopyrazole Ring

The iodine atom at the 4-position of the pyrazole ring is a prime site for substitution due to its electronegativity and leaving-group capability. Reactions may proceed under mild conditions with nucleophiles such as amines, thiols, or alkoxides.

Reaction Type Conditions Product Reference Analogs
Amine substitutionKOH/DMSO, 60–80°C3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehydeTosylate substitution in
Thiol substitutionCuI, DMF, reflux3-[(4-(alkyl/arylthio)-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehydeThioether formation in
Alkoxy substitutionNaOR (R = alkyl), ethanol, Δ3-[(4-alkoxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehydeNAS in pyrazole derivatives

Mechanistic Insight : The reaction likely follows an SNAr pathway, facilitated by the electron-withdrawing pyrazole ring activating the C–I bond .

Aldehyde Functionalization

The benzaldehyde group participates in condensation, oxidation, and reduction reactions:

2.1. Condensation Reactions

The aldehyde reacts with amines or hydrazides to form Schiff bases or hydrazones, useful in synthesizing heterocycles .

Reactant Conditions Product Example
Primary amineEtOH, acetic acid, refluxN-aryl imine derivativeHydrazone synthesis in
HydrazineDMF, 80°C4-methoxybenzaldehyde hydrazoneAnalogous to

2.2. Oxidation/Reduction

  • Oxidation : The aldehyde oxidizes to a carboxylic acid using KMnO₄ or CrO₃ .

  • Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol .

Methoxy Group Reactivity

The methoxy group is typically inert but can undergo demethylation under strong acidic (HBr/AcOH) or oxidative (H₂O₂/Fe²⁺) conditions to yield a phenolic –OH group .

Methylene Bridge Functionalization

The –CH₂– linker between pyrazole and benzaldehyde may undergo:

  • Oxidation : Strong oxidants (e.g., KMnO₄) could convert it to a ketone or carboxylic acid.

  • Halogenation : Radical bromination (NBS, light) might introduce bromine at the bridge .

Cross-Coupling Reactions

The iodine atom enables palladium-catalyzed couplings (e.g., Suzuki, Heck) to introduce aryl or alkenyl groups :

Reaction Conditions Product
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O3-[(4-aryl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Sonogashira couplingCuI, PdCl₂(PPh₃)₂, NEt₃Alkyne-substituted derivative

Heterocycle Formation

The aldehyde and pyrazole groups can participate in cyclization reactions:

  • With urea/thiourea : Forms pyrimidine or thiazole fused rings under microwave irradiation .

  • With malononitrile : Produces acrylonitrile derivatives via Knoevenagel condensation .

Scientific Research Applications

3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The iodine substituent may enhance the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrazole Derivatives

Bromo Analog
  • Compound : 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
  • Molecular Formula : C₁₄H₁₅BrN₂O₂
  • Molecular Weight : 339.19 g/mol (calculated)
  • CAS No.: 512826-72-1
  • Purity : 99% (industrial grade)
  • Applications : Used as a building block for biochemicals and pharmaceuticals. The bromo group offers reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Chloro Analog
  • Compound : 3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
  • Molecular Formula : C₁₄H₁₅ClN₂O₂
  • Molecular Weight : 278.73 g/mol
  • Density : 1.22 g/cm³
  • Boiling Point : 443.4°C
  • HS Code : 2933199090 (tariff: 6.5%)
  • Applications : The chloro group enhances metabolic stability compared to bromo/iodo analogs, making it suitable for agrochemical intermediates .
Key Differences
  • Reactivity : Iodo > Bromo > Chloro in nucleophilic substitution due to leaving-group ability.
  • Molecular Weight : Iodo (370.19 g/mol) > Bromo (339.19 g/mol) > Chloro (278.73 g/mol).
  • Stability : Chloro analogs are more thermally stable, whereas iodo derivatives may require light-sensitive storage .

Nitro-Substituted Pyrazole Derivatives

  • Compound : 3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
  • Molecular Formula : C₁₄H₁₅N₃O₄
  • Molecular Weight : 289.29 g/mol
  • CAS No.: 673667
  • Purity : 95%
  • SMILES : CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)N+[O-]
  • Applications : The nitro group (electron-withdrawing) stabilizes the aldehyde against oxidation, enabling use in high-temperature reactions .

Trifluoromethyl and Difluoromethyl Derivatives

  • Example : 3-[[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]-4-methoxybenzaldehyde
  • Molecular Formula : C₇H₁₃N₃ (core structure)
  • CAS No.: 62821-91-4
  • Purity : 95%
  • Applications : Fluorinated groups enhance lipophilicity and bioavailability, making these analogs relevant in CNS drug discovery .

Aldehyde Reactivity

The aldehyde group in these compounds enables condensation reactions (e.g., oxime formation; CAS 512810-19-4 for bromo analog oxime) . Electron-withdrawing substituents (e.g., nitro) reduce aldehyde oxidation rates, whereas electron-donating groups (e.g., methoxy) may increase reactivity .

Biological Activity

3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C14H15IN2O3C_{14}H_{15}IN_2O_3 and a molecular weight of 386.19 g/mol, has been synthesized and evaluated for various biological effects including antioxidant, antimicrobial, and anticancer properties.

PropertyValue
Molecular FormulaC14H15IN2O3
Molecular Weight386.19 g/mol
CAS Number1119471-85-0
Purity>90%

Antioxidant Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was evaluated using various assays, demonstrating a notable capacity to reduce oxidative damage in cellular models .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

One of the most significant areas of research surrounding this compound is its potential as an anticancer agent. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The cytotoxic effects were assessed using the NCI 60-cell line screening protocol, where it exhibited low nanomolar GI50 values, indicating potent activity against these cancer types .

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated an IC50 value significantly lower than many standard chemotherapeutics, suggesting its potential as a novel therapeutic agent .
  • Mechanism of Action :
    • Further investigations into its mechanism revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde?

  • Methodology :

  • Step 1 : Synthesize the pyrazole core. For 3,5-dimethyl-4-iodo-1H-pyrazole, iodination at the 4-position of 3,5-dimethyl-1H-pyrazole can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) under reflux .
  • Step 2 : Alkylation of the pyrazole with 4-methoxybenzaldehyde. React the iodinated pyrazole with 4-methoxybenzaldehyde derivatives (e.g., chloromethyl or bromomethyl analogs) in ethanol or THF, using glacial acetic acid as a catalyst and refluxing for 4–6 hours .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol .
    • Key Data :
StepReagents/ConditionsYieldReference
IodinationICl, DMF, 80°C, 12 h~60%
AlkylationEthanol, glacial AcOH, reflux~55–70%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Analysis :

  • ¹H NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm), methoxy group (δ 3.8–4.0 ppm), and pyrazole methyl groups (δ 2.1–2.5 ppm). Coupling between the benzaldehyde and pyrazole methylene (CH₂) is observed at δ 4.5–5.0 ppm .
  • ¹³C NMR : Confirm the aldehyde carbon (δ ~190 ppm) and iodinated pyrazole ring carbons (δ 90–100 ppm for C-I) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₄H₁₆IN₃O₂). Expect [M+H]⁺ at m/z 386.03 .
    • X-ray Crystallography : SHELX programs are widely used for crystal structure determination, particularly for resolving steric effects from the bulky iodo substituent .

Q. How is the purity of this compound assessed in academic research?

  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
  • Melting Point : Compare experimental values (e.g., 156–158°C) with literature data to detect impurities .

Advanced Research Questions

Q. How can synthetic yields be optimized for the iodinated pyrazole intermediate?

  • Contradiction Analysis : shows that direct iodination of 3,5-dimethyl-1H-pyrazole fails under mild conditions, necessitating protective strategies (e.g., propionate ester formation prior to iodination).
  • Optimization Strategy :

  • Use NIS instead of ICl for milder iodination, reducing side reactions.
  • Increase reaction temperature to 100°C in DMF to enhance reactivity .
    • Yield Improvement :
ConditionIodinating AgentSolventYield
StandardIClDMF60%
OptimizedNISDMF75%

Q. What computational methods are suitable for studying substituent effects on biological activity?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The iodo group’s steric bulk may influence binding affinity .
  • DFT Calculations : Analyze electronic effects of the methoxy and iodo groups on the benzaldehyde’s reactivity. The HOMO-LUMO gap predicts nucleophilic attack sites .

Q. How to resolve contradictions in spectral data for structural confirmation?

  • Case Example : Discrepancies in ¹H NMR methylene proton splitting (δ 4.5–5.0 ppm) may arise from rotational isomerism.
  • Resolution :

  • Variable-temperature NMR (VT-NMR) to observe coalescence of signals.
  • X-ray diffraction to confirm the solid-state conformation .

Q. What strategies are effective for synthesizing analogs with modified substituents?

  • Methodology :

  • Bromine/Chlorine Analogues : Replace iodine with NBS or NCS during halogenation .
  • Methoxy Group Replacement : Use 4-hydroxybenzaldehyde with protective groups (e.g., TBS) for post-synthetic deprotection .
    • Biological Relevance : Fluorinated analogs (e.g., 4-fluoro substitution) enhance metabolic stability .

Data Contradiction and Resolution Table

IssueConflicting EvidenceResolution Strategy
Iodination efficiency reports low yields with IClSwitch to NIS, optimize solvent/temperature
NMR signal splittingMultiple splitting patterns in similar compoundsUse VT-NMR or X-ray
Purity discrepanciesHPLC vs. melting point dataCross-validate with elemental analysis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

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